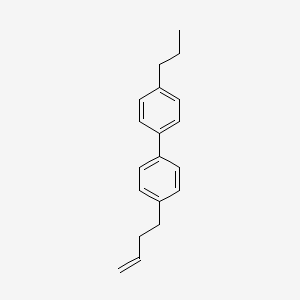
4-(But-3-en-1-yl)-4'-propyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound has a but-3-en-1-yl group attached to one benzene ring and a propyl group attached to the other. These functional groups can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl typically involves the coupling of two benzene rings with the desired substituents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 80-100°C.
Industrial Production Methods
In an industrial setting, the production of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the but-3-en-1-yl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium or platinum catalyst are typical.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene rings.
Applications De Recherche Scientifique
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies on the molecular interactions and pathways are essential to understand the compound’s effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(But-3-en-1-yl)-4’-methyl-1,1’-biphenyl
- 4-(But-3-en-1-yl)-4’-ethyl-1,1’-biphenyl
- 4-(But-3-en-1-yl)-4’-butyl-1,1’-biphenyl
Uniqueness
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl is unique due to the specific combination of the but-3-en-1-yl and propyl groups These substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and interaction with other molecules
Propriétés
Numéro CAS |
194159-95-0 |
|---|---|
Formule moléculaire |
C19H22 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
1-but-3-enyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C19H22/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,8-15H,1,4-7H2,2H3 |
Clé InChI |
GRSZZWNHTFYCSW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



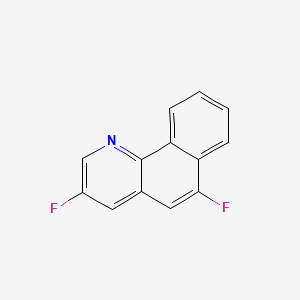
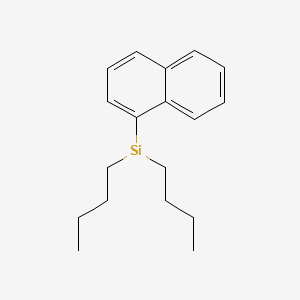
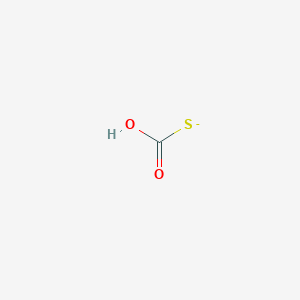
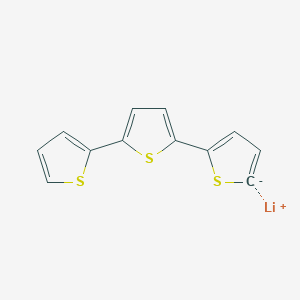
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
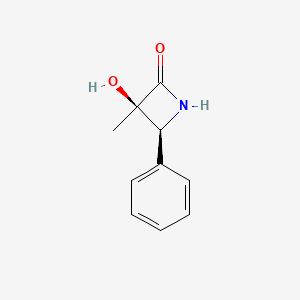

![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)
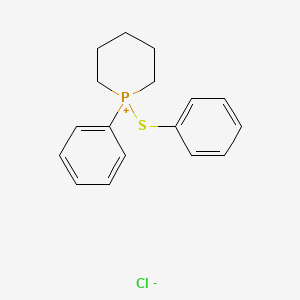

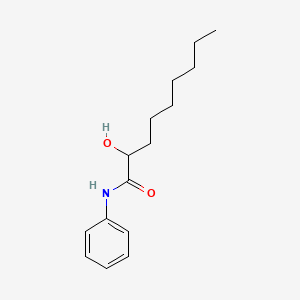
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
